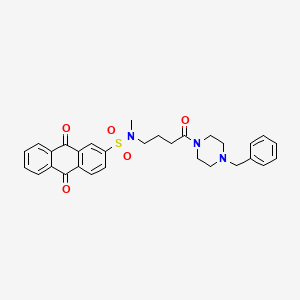

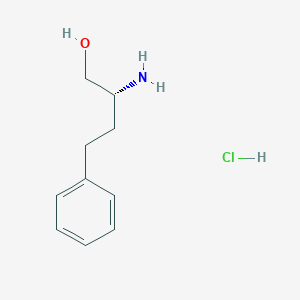

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide, also known as PTIO, is a nitric oxide (NO) scavenger that is widely used in scientific research. PTIO is a small molecule that has been shown to be effective in inhibiting the biological effects of NO in various experimental models.

科学的研究の応用

Cu-Catalyzed N-Arylation

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide and related compounds have been explored for their utility in catalyzing N-arylation reactions. For instance, a study discovered that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) acts as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This method showcases excellent chemoselectivity between aryl iodides and bromides, along with a high tolerance for a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).

Structural and Theoretical Analysis

Structural and theoretical analyses of N,N'-bis(pyridin-3-ylmethyl)oxalamide polymorphs have provided insights into their crystallization behavior and intermolecular interactions. These studies reveal significant details about their conformational polymorphs, emphasizing the role of hydrogen bonding in their supramolecular assembly. Computational chemistry has shown that molecules with syn and anti conformations have nearly identical energies, indicating flexible adaptation in various environments (Jotani et al., 2016).

Supramolecular Architecture

The crystal structure analysis of bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate highlighted the formation of a three-dimensional supramolecular architecture. In this structure, amino and pyridinium groups of the N1,N2-di(pyridinium-4-yl)oxalamide cations are hydrogen bonded to the O atoms of centrosymmetric isopolyoxometalate β-[Mo8O26]4− anions. This arrangement demonstrates the potential of such compounds in forming complex supramolecular networks (Qin, Dong, Li, & Gong, 2010).

Ligand Efficiency in Metal Catalysis

Research on N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has shown it to be an effective ligand for copper-catalyzed coupling reactions. This compound significantly enhances the efficiency of coupling between (hetero)aryl halides and 1-alkynes, underlining the critical role of oxalamide derivatives in facilitating metal-catalyzed organic transformations (Chen, Li, Xu, & Ma, 2023).

特性

IUPAC Name |

N'-pyridin-3-yl-N-(thiophen-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-11(14-6-9-3-5-18-8-9)12(17)15-10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKUSUNTDFAMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Cyclobutylazetidin-3-yl)methyl]pyrazole](/img/structure/B2604602.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2604603.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604607.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide](/img/structure/B2604608.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2604609.png)

![(4-Methylthiophen-2-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2604612.png)

![2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2604613.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604622.png)